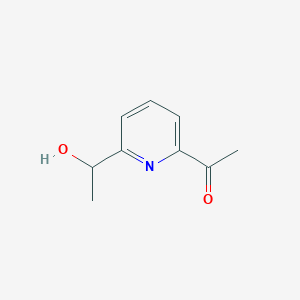

1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone

Beschreibung

Overview of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, serves as a fundamental scaffold in a vast array of chemical disciplines. wikipedia.orgnist.gov Structurally related to benzene, the pyridine ring is present in numerous natural products, including alkaloids and vitamins. wikipedia.org Its derivatives are of considerable importance as intermediates and final products in organic synthesis. nist.gov The nitrogen atom imparts a weak basicity to the ring and provides a site for coordination with metal ions, making pyridine-based structures essential components as ligands in organometallic chemistry and asymmetric catalysis. wikipedia.org Furthermore, the pyridine framework is a privileged structure in medicinal chemistry and agriculture, with its derivatives exhibiting a wide spectrum of biological activities. wikipedia.org The stability of the aromatic ring, combined with its capacity for functionalization at various positions, makes it a versatile building block for constructing complex molecular architectures. nist.gov

Significance of Ketone and Hydroxyl Functionalities in Heterocyclic Systems

The chemical behavior and utility of a heterocyclic compound are largely dictated by its functional groups. The ketone group (a carbonyl group bonded to two carbon atoms) and the hydroxyl group (an alcohol) are two of the most important functionalities in organic chemistry.

When attached to a pyridine ring, a ketone group, such as the acetyl group in 2-acetylpyridine (B122185), activates the adjacent positions of the ring and provides a reactive site for a variety of chemical transformations. nist.gov It can undergo nucleophilic addition, condensation reactions to form imines or other larger structures, and reduction to an alcohol. nih.gov

The hydroxyl group introduces polarity and the ability to act as both a hydrogen bond donor and acceptor. The conversion of a ketone to a hydroxyl group creates a chiral center if the adjacent carbon atoms are different, introducing the possibility of stereoisomerism. This transformation is fundamental in the synthesis of chiral ligands, where the precise three-dimensional arrangement of atoms is crucial for inducing stereoselectivity in chemical reactions.

Research Context and Relevance of 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone

The specific compound 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone emerges in the scientific literature primarily as a key intermediate in the reduction of 2,6-diacetylpyridine (B75352). wikipedia.org 2,6-Diacetylpyridine is a symmetrical diketone that serves as a common starting material for building complex ligands, particularly for coordination chemistry. nih.gov

The complete reduction of both ketone groups on 2,6-diacetylpyridine yields the C2-symmetric diol, 2,6-bis(1-hydroxyethyl)pyridine. This diol is a valuable chiral ligand precursor. However, the reduction process is stepwise. The first step involves the reduction of one of the two ketone groups, which produces 1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone.

Scope and Objectives of Academic Investigations on 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone

Academic investigations that involve 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone are typically focused on the broader goal of controlling the selective reduction of 2,6-diacetylpyridine. The primary objectives of this research include:

Selective Synthesis: Developing methods to halt the reduction of 2,6-diacetylpyridine at the mono-reduction stage to selectively produce 1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone. This is challenging due to the presence of the second ketone group, which can also be reduced.

Asymmetric Reduction: A major focus is the enantioselective reduction of one ketone group to form a specific stereoisomer of 1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone. This is the first step in synthesizing enantiomerically pure chiral diol ligands. wikipedia.org

Mechanistic Studies: Understanding the mechanism of reduction, including how a catalyst differentiates between the two identical ketone groups of the starting material and how it controls the stereochemical outcome at the newly formed alcohol center. Research in this area has explored autocatalytic systems where the diol product can itself catalyze the reduction of the starting diketone, a process in which the mono-alcohol intermediate is fundamental. wikipedia.org

Compound Data

Table 1: Properties of 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone

| Identifier | Value |

|---|---|

| Preferred IUPAC Name | 1-(6-(1-hydroxyethyl)pyridin-2-yl)ethan-1-one |

| Other Names | 1-(6-acetylpyridin-2-yl)ethan-1-ol |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| CAS Number | Not explicitly assigned in major databases |

Table 2: Synthetic Pathway Context

This table shows the target compound in the context of its common precursor and product.

| Role | Compound Name | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|

| Precursor (Diketone) | 2,6-Diacetylpyridine | C₉H₉NO₂ | 163.17 g/mol | 1129-30-2 |

| Intermediate (Target Compound) | 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone | C₉H₁₁NO₂ | 165.19 g/mol | N/A |

| Product (Diol) | 2,6-Bis(1-hydroxyethyl)pyridine | C₉H₁₃NO₂ | 167.21 g/mol | 100534-11-2 |

Eigenschaften

IUPAC Name |

1-[6-(1-hydroxyethyl)pyridin-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBRARLHPPMMRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)C(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 1 6 1 Hydroxyethyl Pyridin 2 Yl Ethanone and Its Analogues

Retrosynthetic Analysis of the 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.comamazonaws.com For the target molecule, 1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone, the primary disconnections involve the carbon-carbon bonds linking the side chains to the pyridine (B92270) ring.

Figure 1: Retrosynthetic Analysis of 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone

mermaid graph TD A["1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone (Target)"] -->|C-C Disconnection| B["2,6-Disubstituted Pyridine Synthon"]; B --> C["2-acetyl-6-bromopyridine + Reagent for hydroxyethyl (B10761427) group"]; B --> D["2-bromo-6-(1-hydroxyethyl)pyridine + Reagent for acetyl group"]; B --> E["2,6-Dihalopyridine + Sequential functionalization"]; B -->|Ring Disconnection (e.g., Hantzsch-type)| F["Acyclic Precursors (e.g., dicarbonyls, enamines, ammonia (B1221849) source)"];

Advanced Synthetic Techniques for 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone

Chemoenzymatic Synthesis and Biocatalytic Transformations

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful route to chiral molecules like the stereoisomers of 1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone. Biocatalytic transformations, particularly those involving enzymes like alcohol dehydrogenases (ADHs) and lipases, are highly valued for their exceptional stereo-, regio-, and chemo-selectivity under mild, environmentally friendly conditions. mines.edunih.gov

A key application of this strategy is in the kinetic resolution of racemic mixtures. For instance, the enantiomerically selective acetylation of racemic 1-[6-(1-hydroxyethyl)-pyridin-2-yl]ethanone has been demonstrated. researchgate.net In a typical resolution, a lipase (B570770) is used to selectively acylate one enantiomer of the alcohol, leaving the other unreacted. Research has shown that various lipases can be screened for this purpose, with enzymes like Novozym 435 often exhibiting high selectivity. researchgate.net This process yields both the acetylated enantiomer, for example, (R)-1-(6-(1-acetoxyethyl)pyridin-2-yl)ethanone, and the unreacted (S)-alcohol enantiomer, (S)-1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone, both in high enantiomeric purity. researchgate.net

Furthermore, biocatalysis is instrumental in the synthesis of related chiral pyridine diols, such as 2,6-bis(1-hydroxyethyl)pyridine. The acetylation of a diastereomeric mixture of this diol using Novozym 435 in vinyl acetate (B1210297) can produce enantiopure diols, monoacetates, and diacetates. researchgate.net The reverse reaction, the hydrolysis of the corresponding diacetate, can furnish the opposite enantiomers, showcasing the versatility of biocatalytic approaches. researchgate.net This highlights the potential for creating a full set of stereoisomers for related pyridyl alcohols through a combination of enzymatic and chemical steps. researchgate.net The use of ADHs is another cornerstone of biocatalytic reductions, enabling the enantioselective synthesis of chiral alcohols from prochiral ketones. nih.govmdpi.com

Multicomponent Reaction Strategies in Pyridine Chemistry

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, represent a highly efficient strategy for constructing complex molecules like substituted pyridines. taylorfrancis.comrsc.org These reactions are prized for their procedural simplicity, convergence, and inherent atom economy, aligning well with the principles of sustainable chemistry. nih.gov

Several classical and modern MCRs are employed for the de novo synthesis of the pyridine nucleus: baranlab.org

Hantzsch Pyridine Synthesis: This was one of the first MCRs described and traditionally involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and an ammonia source to yield a dihydropyridine, which is subsequently oxidized to the pyridine. baranlab.orgnih.gov Modifications that allow for the synthesis of unsymmetrical pyridines have been developed. baranlab.org The use of catalysts like Wells-Dawson heteropolyacids can facilitate this reaction under solvent-free conditions. conicet.gov.ar

Bohlmann-Rahtz Pyridine Synthesis: This method provides a route to tri- and tetrasubstituted pyridines through the reaction of enamines with alkynones. nih.govresearchgate.net The process involves a Michael addition followed by cyclodehydration. Modern protocols often use microwave assistance to conduct both steps in a single operation, drastically reducing reaction times and improving yields. researchgate.netorganic-chemistry.org

Catalytic Intermolecular Aza-Wittig/Diels-Alder Sequence: A more recent three-component strategy for synthesizing polysubstituted pyridines involves an aza-Wittig reaction to form 2-azadienes, which then undergo a [4+2] cycloaddition (Diels-Alder reaction). nih.govwhiterose.ac.uk This two-pot process is versatile, accommodating a range of aldehydes and other components to rapidly generate diverse pyridine structures. whiterose.ac.uk

These MCR strategies offer flexible pathways to the core pyridine scaffold of the target molecule and its analogues, allowing for the introduction of various substituents as required. taylorfrancis.comnih.gov

Green Chemistry Principles in the Synthesis of 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone

The application of green chemistry principles is crucial for developing sustainable synthetic routes. nih.govresearchgate.net This involves using safer solvents, reducing energy consumption, and minimizing waste.

Solvent-Free and Aqueous-Phase Reaction Systems

A key tenet of green chemistry is the reduction or elimination of hazardous organic solvents.

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) can lead to higher reaction rates, easier product isolation, and a significant reduction in waste. rsc.org For pyridine synthesis, solvent-free multicomponent reactions have been successfully implemented using recyclable solid catalysts like Wells-Dawson heteropolyacids or metal salts such as cobalt(II) chloride hexahydrate. conicet.gov.artandfonline.com These methods often require only thermal activation and result in excellent yields and simple work-up procedures, typically involving just washing with water. tandfonline.comrsc.org

Aqueous-Phase Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Ultrasound-assisted synthesis of pyridine derivatives has been effectively carried out in aqueous media. rsc.orgthieme-connect.com For example, a one-pot, four-component reaction to produce polysubstituted 1,4-dihydropyridines was developed using copper(I) iodide as a catalyst in water under ultrasound irradiation. rsc.org Theoretical studies on MCRs in aqueous solutions help to understand the reaction mechanisms and optimize conditions for forming pyridine-related structures. nih.gov

Table 1: Comparison of Catalysts in Solvent-Free Synthesis of 2,4,6-Triphenylpyridine This table illustrates the efficiency of different metal salt catalysts under solvent-free conditions for a model Chichibabin pyridine synthesis.

| Catalyst (mol%) | Time (h) | Yield (%) |

|---|---|---|

| CoCl₂·6H₂O (2.5) | 4 | 90 |

| FeCl₃ (2.5) | 6 | 70 |

| NiCl₂·6H₂O (2.5) | 6 | 65 |

| CuCl₂·2H₂O (2.5) | 6 | 60 |

| ZnCl₂ (2.5) | 6 | 50 |

Data sourced from a study on improved Chichibabin protocols. tandfonline.com

Microwave-Assisted and Ultrasound-Mediated Synthesis

Alternative energy sources are a cornerstone of green synthesis, often leading to dramatically reduced reaction times and improved energy efficiency. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can accelerate organic reactions by orders of magnitude compared to conventional heating. mdpi.com In pyridine synthesis, microwave-assisted protocols have been developed for one-pot MCRs, providing excellent yields in minutes rather than hours. acs.orgnih.gov For example, the Bohlmann-Rahtz synthesis of pyridines at 170°C under microwave irradiation gives superior yields in 10-20 minutes compared to conductive heating. organic-chemistry.org This technique is also amenable to solvent-free conditions, further enhancing its green credentials. nih.gov

Ultrasound-Mediated Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation. nih.gov This method has been used for the efficient synthesis of various heterocyclic compounds, including pyridines and imidazo[1,2-a]pyridines. thieme-connect.comnih.govnih.gov Ultrasound-assisted reactions are often performed at room temperature in green solvents like water or ethanol (B145695), offering high yields, short reaction times, and enhanced selectivity. rsc.orgresearchgate.net For instance, an ultrasound-assisted protocol for synthesizing imidazo[1,2-a]pyridines in water at room temperature resulted in a 97% yield in just four minutes. thieme-connect.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Pyridine Synthesis This table compares the reaction time and yield for the synthesis of various pyridine derivatives using microwave irradiation versus traditional reflux heating.

| Compound | Method | Time | Yield (%) |

|---|---|---|---|

| 5a | Microwave | 3 min | 94% |

| Conventional | 8 h | 75% | |

| 5b | Microwave | 2 min | 92% |

| Conventional | 10 h | 70% | |

| 5e | Microwave | 5 min | 88% |

| Conventional | 12 h | 68% | |

| 7a | Microwave | 7 min | 85% |

| Conventional | 15 h | 60% |

Data adapted from a study on the green synthesis of novel pyridine derivatives. acs.orgnih.gov

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. primescholars.comwikipedia.org A higher atom economy signifies less waste generation. jocpr.com

Strategies to improve atom economy in the synthesis of pyridines include:

Addition and Cycloaddition Reactions: Reactions like the Diels-Alder cycloaddition are inherently atom-economical as all atoms from the reactants are incorporated into the product. primescholars.comwikipedia.org

Multicomponent Reactions (MCRs): As discussed, MCRs are designed to combine multiple starting materials into a single product, which naturally leads to high atom economy. jocpr.com

Catalytic Reactions: Using catalysts instead of stoichiometric reagents minimizes waste. For example, an iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to symmetrical pyridines with high atom efficiency. rsc.org Similarly, cationic rare-earth catalysts enable the atom-economical C-H addition of pyridines to olefins. organic-chemistry.org

By prioritizing these reaction types, the synthesis of 1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone and its analogues can be designed to be more sustainable and environmentally responsible. primescholars.com

Yield and Purity Optimization in Synthetic Procedures

Optimizing reaction yield and product purity is a central goal in synthetic chemistry. This is achieved by systematically adjusting various reaction parameters.

Catalyst Selection: The choice of catalyst can profoundly impact reaction outcomes. In the base-catalyzed synthesis of arylated pyridines, a screen of different bases showed that K₂CO₃ provided a near-quantitative yield (99%), whereas other bases like NaF or Cs₂CO₃ gave only moderate yields. nih.gov Similarly, for the solvent-free Chichibabin synthesis, CoCl₂·6H₂O was found to be superior to other transition metal salts like FeCl₃ or NiCl₂. tandfonline.com

Reaction Conditions: Temperature, reaction time, and solvent are critical variables. Optimizing the temperature for a solvent-free synthesis of 2,4,6-triarylpyridines from 80°C to 110°C increased the yield significantly. tandfonline.com In microwave-assisted synthesis, precise control over temperature and irradiation time is key to maximizing yield and preventing side-product formation. organic-chemistry.org

Methodology: As demonstrated, shifting from conventional heating to microwave or ultrasound irradiation can dramatically improve yields and reduce reaction times, which also helps to minimize the formation of degradation by-products. thieme-connect.comacs.org

By methodically investigating these factors, synthetic routes can be refined to produce 1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone and related compounds in high yield and excellent purity.

Chemical Reactivity and Derivatization Strategies of 1 6 1 Hydroxyethyl Pyridin 2 Yl Ethanone

Reactions at the Hydroxyl Group

The secondary hydroxyl group in 1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone is a prime site for various chemical modifications, including esterification, etherification, and oxidation. Furthermore, its chiral center allows for enantioselective enzymatic reactions.

Esterification and Etherification Reactions

Esterification: The conversion of the hydroxyl group to an ester is a common transformation. This can be achieved through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. A notable example is the lipase-catalyzed acetylation of racemic 1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone. This enzymatic reaction is highly enantioselective, yielding the corresponding acetate (B1210297), (R)-1-(6-(1-acetoxyethyl)pyridin-2-yl)ethanone, and leaving the unreacted (S)-alcohol. rsc.org The use of lipases, such as those from Candida antarctica (CAL-B), is particularly effective for this kinetic resolution. rsc.orgunib.ac.id

Etherification: While specific examples for the etherification of 1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone are not prevalent in the literature, general methods for the etherification of alcohols can be applied. Pyridine (B92270) can activate alcohols by acting as a proton acceptor, facilitating the formation of a more reactive alkoxide ion. echemi.com This alkoxide can then react with alkyl halides or other electrophiles to form ethers. Acid-catalyzed dehydration of alcohols can also lead to symmetrical ethers, though this method is more effective for primary alcohols and requires careful temperature control to avoid elimination side reactions. masterorganicchemistry.com More modern methods, such as visible-light photoredox catalysis, offer a mild approach for generating alkoxy radicals from alcohols, which can then undergo intramolecular cyclization or intermolecular reactions to form ethers. acs.org Iron(III) triflate has also been shown to be an efficient catalyst for the direct and selective etherification of benzylic secondary alcohols. acs.org

Table 1: Examples of Esterification and Potential Etherification Reactions

| Reaction Type | Reagent/Catalyst | Product Type | Notes |

|---|---|---|---|

| Esterification | Lipase (B570770) (e.g., Novozym 435), Vinyl Acetate | Acetate | Enzymatic kinetic resolution. rsc.org |

| Etherification | NaH, Alkyl Halide | Alkyl Ether | General method for alcohol etherification. |

| Etherification | Acid Catalyst (e.g., H₂SO₄) | Symmetrical Ether | Prone to side reactions with secondary alcohols. masterorganicchemistry.com |

| Etherification | fac-Ir(ppy)₃, Visible Light | Cyclic or Alkyl Ethers | Photoredox catalysis. acs.org |

| Etherification | Fe(OTf)₃ | Symmetrical or Unsymmetrical Ethers | Selective for benzylic alcohols. acs.org |

Oxidation Reactions to Carbonyls

The secondary alcohol of 1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone can be oxidized to the corresponding diketone, 1-(6-acetylpyridin-2-yl)ethanone. A variety of oxidizing agents can be employed for this transformation. lscollege.ac.in

Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (chromic acid). lumenlearning.comlibretexts.org PCC is known for its mildness and ability to oxidize secondary alcohols to ketones without further reaction. lumenlearning.comlibretexts.org Manganese dioxide (MnO₂) is a selective oxidizing agent that is particularly effective for the oxidation of allylic and benzylic alcohols. vedantu.com Given the benzylic-like nature of the hydroxyl group in the target molecule (adjacent to the pyridine ring), MnO₂ could be a suitable reagent. Other methods such as Swern oxidation and Dess-Martin periodinane oxidation are also widely used for this purpose. lscollege.ac.in

Table 2: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Anhydrous organic solvent (e.g., CH₂Cl₂) | Mild and selective. lumenlearning.comlibretexts.org |

| Jones Reagent (H₂CrO₄) | Acetone, aqueous H₂SO₄ | Strong oxidant. lumenlearning.com |

| Manganese Dioxide (MnO₂) | Various solvents (e.g., CH₂Cl₂, CHCl₃) | Selective for allylic and benzylic alcohols. vedantu.com |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Requires low temperatures. |

| Dess-Martin Periodinane | CH₂Cl₂ | Mild conditions. |

Chiral Resolution via Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful strategy for obtaining enantiomerically pure forms of 1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone. This technique relies on the differential reaction rates of the two enantiomers with an enzyme. cas.cz

Specifically, the lipase-catalyzed acetylation of racemic 1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone has been successfully demonstrated. rsc.org Using a lipase such as Novozym 435 in an organic solvent with an acyl donor like vinyl acetate, the (R)-enantiomer is preferentially acetylated to form (R)-1-(6-(1-acetoxyethyl)pyridin-2-yl)ethanone, while the (S)-enantiomer remains largely unreacted. This allows for the separation of the two enantiomers, providing access to both (S)-1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone and, after hydrolysis of the ester, the (R)-enantiomer. The efficiency of such resolutions is often high, with excellent enantiomeric excess values being reported. rsc.org

Reactions at the Ketone Moiety

The ketone functional group in 1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone is susceptible to a range of nucleophilic addition and condensation reactions.

Reductions to Secondary Alcohols

Reduction of the ketone moiety in 1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone would lead to the formation of a diol, 2,6-bis(1-hydroxyethyl)pyridine. This transformation can be achieved using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent that readily reduces ketones to secondary alcohols. chemguide.co.ukresearchgate.net The reaction is typically carried out in an alcoholic solvent or in water with added base. The mechanism involves the nucleophilic addition of a hydride ion from the BH₄⁻ species to the carbonyl carbon. chemguide.co.uk Other reducing agents like zinc in acetic or formic acid have also been used for the reduction of acetylpyridines, which can yield either the corresponding alcohol or the fully reduced alkylpyridine depending on the conditions. cas.cz Asymmetric reduction of acetylpyridines can be achieved electrochemically in the presence of chiral alkaloids, yielding optically active pyridylethanols. acs.org

Condensation Reactions

The ketone's α-methyl group possesses acidic protons that can be removed by a base, forming an enolate. This enolate can then participate in various condensation reactions. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde in the presence of a base (like NaOH or KOH) to form a chalcone (B49325) (an α,β-unsaturated ketone). libretexts.org

Specifically, 2-acetylpyridine (B122185) derivatives are known to undergo Claisen-Schmidt condensation with various aldehydes. unib.ac.idresearchgate.net This reaction would involve the deprotonation of the methyl group of the ketone moiety in 1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone, followed by an attack on the carbonyl carbon of an aldehyde. Subsequent dehydration would yield the corresponding chalcone derivative. The reaction conditions, including the choice of base and solvent, can influence the outcome and yield of the condensation. unib.ac.id Complex condensation pathways involving Michael additions and intramolecular aldol (B89426) reactions have also been observed with 2-acetylpyridine, leading to the formation of substituted cyclohexanol (B46403) products. ichem.mdbeilstein-archives.orgresearchgate.net

Formation of Hydrazones and Oximes

The ketone carbonyl group in 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone is a primary site for nucleophilic addition reactions, most notably with nitrogen-based nucleophiles like hydrazine (B178648) and hydroxylamine (B1172632) to form hydrazones and oximes, respectively. These reactions are fundamental in derivatizing the acetyl group for various applications, including the synthesis of more complex heterocyclic structures or for use as ligands in coordination chemistry.

The general reaction involves the condensation of the ketone with a hydrazine derivative (R-NHNH₂) or hydroxylamine (NH₂OH). The reaction with hydrazine hydrate (B1144303), for instance, yields the corresponding simple hydrazone, 2-(1-hydrazonoethyl)-6-(1-hydroxyethyl)pyridine. This transformation is typically carried out by refluxing the ketone with hydrazine hydrate in a suitable solvent like methanol (B129727) researchgate.net. The resulting hydrazone can serve as a precursor for further reactions, such as cyclization or as a ligand for metal complexes researchgate.net.

Similarly, reaction with hydroxylamine hydrochloride, often in the presence of a base to liberate the free hydroxylamine, produces the corresponding oxime, (E/Z)-1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone oxime. Oxime formation from acetylpyridines is a well-established process, and these derivatives are of interest for their biological activities and as intermediates in organic synthesis researchgate.net. The presence of the 1-hydroxyethyl group may necessitate careful control of reaction conditions to avoid side reactions, though it generally does not inhibit the primary condensation at the ketone.

The formation of these derivatives can be confirmed using standard spectroscopic techniques. For example, in the IR spectrum, the disappearance of the C=O stretching band of the ketone and the appearance of a C=N stretching band are indicative of hydrazone or oxime formation. In ¹H NMR spectroscopy, the methyl protons of the acetyl group show a characteristic shift upon conversion.

Transformations of the Pyridine Ring

The pyridine ring in 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone is a key element in its chemical identity, offering multiple avenues for modification that can tune its electronic properties, steric profile, and coordination behavior.

N-Oxidation and Quaternization

The nitrogen atom of the pyridine ring, with its available lone pair of electrons, is susceptible to both oxidation and alkylation.

N-Oxidation involves the treatment of the pyridine with an oxidizing agent to form the corresponding pyridine N-oxide. Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidation systems like hydrogen peroxide in acetic acid or Oxone® (potassium hydrogen persulfate) rsc.org. The resulting N-oxide exhibits significantly different reactivity compared to the parent pyridine. The N-O bond alters the electronic distribution in the ring, making the positions ortho (2- and 6-) and para (4-) to the nitrogen atom more susceptible to nucleophilic attack, while also activating adjacent methyl or methylene (B1212753) groups for functionalization researchgate.netrsc.org. Catalytic, enantioselective methods for pyridine N-oxidation have also been developed using peptide-based catalysts clockss.orgablesci.com.

Quaternization is the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a quaternary pyridinium salt. This reaction converts the neutral pyridine into a positively charged species, which dramatically alters its chemical properties. The formation of the pyridinium salt further deactivates the ring towards electrophilic substitution but can facilitate nucleophilic substitution reactions youtube.com.

Metal Coordination Chemistry and Ligand Derivatization

The structure of 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone and its derivatives makes it an excellent candidate for use as a ligand in coordination chemistry. The pyridine nitrogen, the carbonyl oxygen, and the hydroxyl oxygen can all act as donor atoms to coordinate with metal ions. This multi-dentate character allows for the formation of stable chelate rings with a variety of transition metals.

The parent molecule can act as a bidentate or tridentate ligand. For instance, it can coordinate to a metal center through the pyridine nitrogen and the carbonyl oxygen (N,O-bidentate). The hydroxyl group can also participate in coordination, leading to a tridentate (N,O,O) binding mode, particularly after deprotonation of the alcohol.

Derivatization, especially through the formation of imines (Schiff bases) by condensing the ketone with primary amines, is a common strategy to create more complex and versatile ligands. For example, condensation with ethanolamine (B43304) would yield a Schiff base ligand capable of pentadentate coordination, involving the pyridine nitrogen, the imine nitrogen, and the three oxygen atoms. Such ligands, derived from the related 2,6-diacetylpyridine (B75352), are known to form stable, seven-coordinate complexes with manganese(II) and other metals nih.govmdpi.com. The resulting metal complexes have applications in catalysis and materials science ekb.egresearchgate.net.

| Ligand Type | Potential Donor Atoms | Example Metal Ions | Potential Coordination Number |

| Parent Compound | Pyridine-N, Carbonyl-O | Cu(II), Zn(II), Ni(II) | Bidentate |

| Parent Compound | Pyridine-N, Carbonyl-O, Hydroxyl-O | Co(II), Mn(II), Fe(II) | Tridentate |

| Hydrazone Derivative | Pyridine-N, Imine-N, Hydrazone-NH₂ | Ni(II), Cd(II), Zn(II) | Tridentate researchgate.net |

| Schiff Base (e.g., with ethanolamine) | Pyridine-N, Imine-N, Hydroxyl-O | Mn(II), Cu(II), Co(II) | Tridentate to Pentadentate nih.gov |

Functionalization at Other Pyridine Positions

Modifying the pyridine ring at the C-3, C-4, and C-5 positions is challenging but can be achieved through several strategies.

Electrophilic Aromatic Substitution: The pyridine ring is electron-deficient, a character further enhanced by the electron-withdrawing acetyl group. Consequently, it is strongly deactivated towards electrophilic aromatic substitution (EAS) and requires harsh reaction conditions youtube.comuoanbar.edu.iqrsc.org. When substitution does occur, it is directed to the meta-position (C-3 and C-5) relative to the ring nitrogen, as this avoids the formation of highly unstable cationic intermediates with the positive charge on the electronegative nitrogen atom youtube.comaklectures.com. Reactions like nitration or halogenation, if successful, would primarily yield the 3- or 5-substituted product.

Nucleophilic Aromatic Substitution: Nucleophilic substitution (SNAr) is more favorable for electron-deficient rings like pyridine, especially with a good leaving group at the C-4 position. While the parent compound lacks a leaving group, derivatization could install one. For instance, activation of the pyridine ring with a Lewis acid can facilitate nucleophilic attack semanticscholar.orgacs.org.

Directed ortho-Metalation (DoM): A powerful strategy for regioselective functionalization is directed ortho-metalation clockss.orgwikipedia.org. In this approach, a directing metalating group (DMG) on the ring coordinates to a strong base (like an organolithium reagent) and directs deprotonation to the adjacent ortho position. The substituents on 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone, particularly the hydroxyethyl (B10761427) group (after conversion to a more effective DMG like an alkoxide or a carbamate), could potentially direct lithiation to the C-5 position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new functional groups with high regioselectivity uwindsor.caharvard.edu.

Multi-Step Synthesis of Complex Analogues

The versatile functional handles on 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone make it a valuable starting material for the construction of more elaborate molecules, including fused heterocyclic systems.

Construction of Fused Heterocyclic Systems

The synthesis of fused heterocycles often involves the annulation of a new ring onto the existing pyridine core. The acetyl group is a particularly useful anchor for such transformations.

Synthesis of Thieno[2,3-b]pyridines: One common strategy is the Gewald reaction and related cyclizations to form thieno[2,3-b]pyridines, which are scaffolds of medicinal interest nih.govekb.eg. A typical sequence involves the conversion of the acetyl group into a more reactive intermediate. For example, reaction of the ketone with a reagent like phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack reaction) could generate a β-chloro-α,β-unsaturated aldehyde. Subsequent reaction with a sulfur source and a reagent with an active methylene group, or reaction of a 2-chloropyridine (B119429) derivative with a thiol, can lead to the cyclized thienopyridine system researchgate.netresearchgate.net. Alternatively, starting from a 3-amino-2-acetylpyridine derivative, condensation with sulfur and a cyano-containing compound can afford the fused thiophene (B33073) ring.

Synthesis of Furo[2,3-b]pyridines: Similarly, furo[2,3-b]pyridines can be synthesized researchgate.netnih.gov. A common route involves the reaction of a 3-aminopyridine (B143674) precursor with a β-ketoester. Alternatively, an appropriately substituted 2-acetylpyridine could undergo intramolecular cyclization. For instance, O-alkylation of the ketone's enolate form with a reagent like chloroacetonitrile, followed by base-catalyzed cyclization of the hydroxyl group onto the nitrile, can lead to the formation of a fused amino-furan ring mdpi.comresearchgate.net.

Other Fused Systems: The reactivity of the acetyl group and the adjacent methyl protons allows for various condensation and cyclization reactions. Base-catalyzed condensation with aldehydes or other ketones can form α,β-unsaturated ketones, which are Michael acceptors for subsequent annulation reactions rsc.orgresearchgate.netichem.md. These intermediates can be used in reactions like the Kröhnke pyridine synthesis to build additional pyridine rings, leading to terpyridine-like structures nih.gov. Cyclocondensation reactions with binucleophiles, such as amidines or guanidines, can lead to fused pyrimidine (B1678525) rings, forming structures like pyrido[2,3-d]pyrimidines nih.govekb.eg.

| Fused System | Key Precursor Moiety | General Reaction Type |

| Thieno[2,3-b]pyridine | 2-Acetylpyridine or 2-Chloropyridine-3-carbonitrile | Gewald Reaction / Cyclocondensation nih.govresearchgate.net |

| Furo[2,3-b]pyridine | 3-Amino-2-acetylpyridine or 2-Hydroxypyridine-3-carbonitrile | Intramolecular Cyclization / Condensation researchgate.netnih.gov |

| Pyrido[2,3-d]pyrimidine | 2-Amino-3-acetylpyridine | Cyclocondensation with N-C-N nucleophiles nih.gov |

| Substituted Quinolines | 2-Acetylpyridine | Condensation-Cyclization (e.g., Friedländer synthesis) |

Incorporating 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone into Macromolecular Architectures

The unique structural features of 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone, namely the presence of a reactive secondary alcohol and a ketone group, alongside a coordinating pyridine ring, make it a versatile building block for the synthesis of complex macromolecular architectures. While direct polymerization of this specific monomer is not extensively documented in dedicated studies, its potential for incorporation into polymers can be inferred from the well-established chemistry of related pyridine-based compounds and bifunctional monomers. The strategic placement of its functional groups allows for its participation in various polymerization and supramolecular assembly processes.

One of the primary ways this compound can be integrated into larger structures is through the principles of supramolecular chemistry. The pyridine nitrogen and the carbonyl oxygen can act as coordination sites for metal ions, leading to the formation of metallo-supramolecular polymers. The established ability of ligands containing multiple pyridine rings joined at their 2,6-positions to self-assemble into complex structures like helicates with transition-metal cations highlights this potential. chemicalbook.comnih.gov By analogy, derivatized forms of 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone could be designed to act as ligands in the construction of such ordered, non-covalently linked polymeric chains.

Furthermore, the hydroxyl and keto groups offer pathways for covalent incorporation into polymer backbones. For instance, the hydroxyl group can participate in step-growth polymerization reactions, such as polyesterification or polyurethanization, with appropriate comonomers. The general strategy of synthesizing polyethylene-type materials with in-chain functional groups often involves the polymerization of monomers bearing such reactive handles. acs.org This approach allows for the introduction of predetermined breaking points or sites for post-polymerization modification.

The table below illustrates potential polymerization strategies involving 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone as a monomer or precursor.

| Polymerization Strategy | Reactive Groups Involved | Potential Comonomer(s) | Resulting Macromolecular Architecture |

| Polyesterification | Hydroxyl group | Dicarboxylic acids or their derivatives | Linear or branched polyesters |

| Polyurethanization | Hydroxyl group | Diisocyanates | Polyurethanes |

| Metallo-supramolecular Assembly | Pyridine nitrogen, carbonyl oxygen | Metal ions (e.g., transition metals) | Metallo-supramolecular polymers |

| Grafting onto Polymers | Hydroxyl or ketone group | Polymers with reactive side chains | Graft copolymers |

Research on related compounds, such as 2,6-bis(1-hydroxyethyl)pyridine, has shown their utility in creating stereoregular structures through lipase-catalyzed reactions. researchgate.net This suggests that the stereochemistry of the hydroxyl group in 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone could be controlled and exploited to produce polymers with specific tacticities, thereby influencing their physical and material properties. The synthesis of polymers with tailored microstructures is a key aspect of modern polymer science, aiming to control properties for specific applications. mdpi.com

Mechanistic Investigations of Key Derivatization Reactions

Understanding the reaction mechanisms involved in the derivatization of 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone is crucial for controlling the synthesis of its derivatives and their subsequent incorporation into larger molecules. The primary reactive sites of this compound are the secondary hydroxyl group, the ketone carbonyl group, and the pyridine ring.

Esterification and Acylation of the Hydroxyl Group:

A common derivatization is the acylation or esterification of the secondary alcohol. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. In the presence of an acid catalyst or a coupling agent, the hydroxyl oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). The reaction can also be catalyzed by enzymes, such as lipases, which offer high enantioselectivity. researchgate.net

The lipase-catalyzed acetylation of racemic 1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone provides a clear example of a kinetically resolved reaction. In this process, the enzyme selectively catalyzes the acetylation of one enantiomer, leaving the other unreacted. For instance, using Novozym 435 lipase, the (R)-enantiomer can be selectively acetylated to yield (R)-1-(6-(1-acetoxyethyl)pyridin-2-yl)ethanone, while the (S)-enantiomer remains as the alcohol. researchgate.net The mechanism involves the formation of an acyl-enzyme intermediate, followed by nucleophilic attack from the alcohol.

The table below summarizes the mechanistic aspects of the lipase-catalyzed acetylation.

| Reaction Step | Description | Key Intermediates |

| 1. Acyl-Enzyme Formation | The acyl donor (e.g., vinyl acetate) reacts with the lipase's active site (e.g., a serine residue) to form a covalent acyl-enzyme intermediate. | Acyl-enzyme complex |

| 2. Nucleophilic Attack | The hydroxyl group of one enantiomer of 1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone attacks the carbonyl carbon of the acyl-enzyme intermediate. | Tetrahedral intermediate |

| 3. Product Release | The tetrahedral intermediate collapses, releasing the acetylated product and regenerating the free enzyme. | (R)-1-(6-(1-acetoxyethyl)pyridin-2-yl)ethanone, free enzyme |

Reactions at the Ketone Carbonyl Group:

The ketone group can undergo a variety of nucleophilic addition reactions. For instance, reduction with agents like sodium borohydride would convert the ketone to a second hydroxyl group, yielding 1,1'-(pyridine-2,6-diyl)diethanol. Asymmetric reduction can be achieved using chiral reducing agents, leading to specific diastereomers.

Another important reaction is the formation of imines or oximes through condensation with primary amines or hydroxylamine, respectively. These reactions are typically acid-catalyzed and proceed through a nucleophilic addition-elimination mechanism. The initial nucleophilic attack on the carbonyl carbon is followed by dehydration to form the C=N double bond.

Derivatization via the Pyridine Ring:

While the pyridine ring is generally less reactive towards electrophilic substitution than benzene, it can be functionalized. More commonly, the pyridine nitrogen can be quaternized by reaction with alkyl halides. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to introduce substituents onto the pyridine ring, as demonstrated by the synthesis of 1-(6-ethynylpyridin-2-yl)ethanone (B3359749) from 1-(6-bromopyridin-2-yl)ethanone. chemicalbook.com This reaction involves the formation of a palladium-acetylide complex and subsequent reductive elimination.

Advanced Spectroscopic and Structural Elucidation of 1 6 1 Hydroxyethyl Pyridin 2 Yl Ethanone and Its Derivatives

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for probing the electronic structure of molecules. It provides information on the electronic transitions that occur when a molecule absorbs light, which is intrinsically linked to the nature of its chromophores—the parts of the molecule that absorb light.

The structure of 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone contains a 2-acetylpyridine (B122185) moiety, which constitutes its primary chromophore. This system gives rise to two main types of electronic transitions: π → π* and n → π*.

π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyridine (B92270) ring. For substituted pyridines, these transitions often appear as multiple strong bands in the UV region.

n → π Transitions:* This transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. These transitions are characteristically of lower energy and much lower intensity compared to π → π* transitions.

While specific spectral data for the title compound is not widely published, data from the closely related compound, 1-[6-(6-acetylpyridin-2-yl)pyridin-2-yl]ethanone, shows absorption maxima (λmax) in acetonitrile (B52724) at 286 nm, 258 nm, and 219 nm. nih.gov These absorptions are characteristic of the π → π* transitions within the bipyridine system. For 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone, similar intense π → π* absorptions are expected, alongside a weak, lower-energy n → π* band from the acetyl group, which may be obscured by the more intense bands. The core chromophore, 2-acetylpyridine, is known to be a key component in these electronic properties. nih.govresearchgate.netchemicalbook.com

Table 1: Expected Electronic Transitions for 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone

| Transition Type | Associated Functional Group | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π* | Pyridine Ring | 200-300 nm | High |

The polarity of the solvent can significantly influence the energy of electronic transitions, a phenomenon known as solvatochromism. wikipedia.orgacs.org The effects differ depending on the type of transition.

n → π Transitions:* For the carbonyl group, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift, to shorter wavelengths). This is because polar solvents, particularly those capable of hydrogen bonding, can stabilize the non-bonding electrons on the oxygen atom in the ground state, thus increasing the energy required to excite them to the π* orbital. wikipedia.org

π → π Transitions:* For the aromatic system, an increase in solvent polarity often results in a bathochromic shift (red shift, to longer wavelengths). This occurs because the excited state (π*) is generally more polar than the ground state (π) and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. nih.gov

Therefore, when analyzing 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone, one would expect the weak n → π* band to shift to shorter wavelengths and the strong π → π* bands to shift to longer wavelengths as the solvent is changed from a nonpolar one (like hexane) to a polar protic one (like ethanol (B145695) or water).

Table 2: Predicted Solvatochromic Shifts

| Solvent Type | Example Solvent | Expected Shift for n → π* | Expected Shift for π → π* |

|---|---|---|---|

| Nonpolar | Hexane | Reference | Reference |

| Polar Aprotic | Acetonitrile | Hypsochromic (Blue Shift) | Bathochromic (Red Shift) |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. springernature.comnih.gov This precision allows for the determination of the exact elemental formula of the compound, distinguishing it from other molecules with the same nominal mass.

For 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone, the molecular formula is C₉H₁₁NO₂. The expected exact mass can be calculated for the protonated molecule, [M+H]⁺, which is commonly observed in techniques like electrospray ionization (ESI).

Table 3: HRMS Data for [M+H]⁺

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Nominal Mass | 165 Da |

| Monoisotopic Mass | 165.0790 Da |

| Calculated m/z for [C₉H₁₂NO₂]⁺ | 166.0862 Da |

The experimental confirmation of this m/z value to within a few parts per million (ppm) error would unequivocally confirm the elemental composition of the analyte.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the [M+H]⁺ ion) and its fragmentation through collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern provides a "fingerprint" that is highly characteristic of the molecule's structure. nih.govlibretexts.orgmiamioh.edu

For 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone, several key fragmentation pathways can be predicted:

Loss of Water: The hydroxyethyl (B10761427) group can easily eliminate a molecule of water (H₂O, 18.0106 Da), a very common fragmentation for alcohols.

Loss of Acetyl Radical: Alpha-cleavage next to the carbonyl group can lead to the loss of an acetyl radical (•COCH₃, 43.0184 Da).

Loss of Methyl Radical: Cleavage of the methyl group from the acetyl moiety can result in the loss of a methyl radical (•CH₃, 15.0235 Da).

Cleavage of the Hydroxyethyl Group: The bond between the pyridine ring and the hydroxyethyl group can cleave, leading to characteristic fragments.

Table 4: Predicted MS/MS Fragments for Precursor Ion [M+H]⁺ (m/z 166.0862)

| Proposed Fragment Ion | Neutral Loss | Fragment m/z (Calculated) | Notes |

|---|---|---|---|

| [C₉H₁₀NO]⁺ | H₂O | 148.0757 | Loss of water from the alcohol |

| [C₇H₈NO₂]⁺ | C₂H₄ | 138.0550 | Cleavage within the ethyl group |

| [C₇H₇N]⁺• | CH₃CHO + H₂O | 119.0578 | Complex rearrangement and loss |

| [C₇H₈N]⁺ | •COCH₃ | 122.0651 | Loss of the acetyl group |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. jhu.edu While a specific crystal structure for 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone is not available in the searched literature, its solid-state characteristics can be inferred from structurally similar compounds, such as substituted pyridyl ethanones and bipyridines. nih.govnih.gov

A single-crystal X-ray diffraction analysis would reveal key structural parameters. The pyridine ring is expected to be largely planar. The acetyl and hydroxyethyl substituents would adopt specific conformations relative to the ring to minimize steric hindrance.

Crucially, the solid-state structure would be stabilized by a network of intermolecular interactions. The hydroxyl (-OH) group is a strong hydrogen bond donor, and the carbonyl oxygen (C=O) and pyridine nitrogen are potential hydrogen bond acceptors. Therefore, strong O-H···O=C or O-H···N(pyridine) hydrogen bonds are expected to be dominant features in the crystal packing, likely forming dimers or extended chains. nih.govresearchgate.netcardiff.ac.uk Additionally, C-H···O interactions and π-π stacking between the aromatic pyridine rings may further stabilize the supramolecular architecture. iucr.orgmdpi.com

Table 5: Predicted Crystallographic and Structural Features

| Feature | Expected Observation |

|---|---|

| Crystal System | Likely monoclinic or orthorhombic |

| Pyridine Ring | Planar geometry |

| Substituent Conformation | Acetyl and hydroxyethyl groups likely twisted out of the pyridine plane |

| Dominant Intermolecular Forces | Hydrogen bonding (O-H···O and/or O-H···N) |

Crystal Packing and Intermolecular Interactions

The precise crystal packing and the nature of intermolecular interactions of 1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone have not been explicitly detailed in publicly available crystallographic databases for the parent compound itself. However, analysis of structurally similar pyridyl-ethanone derivatives and related heterocyclic compounds provides significant insight into the likely supramolecular architecture. The crystal lattice is expected to be governed by a combination of hydrogen bonding, weak C-H···O interactions, and potentially π-π stacking interactions involving the pyridine ring.

The presence of both a hydroxyl group (a strong hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) in 1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone suggests that O-H···O or O-H···N (to the pyridine nitrogen) hydrogen bonds would be dominant features in its crystal packing. These strong interactions are primary drivers in the formation of defined supramolecular synthons.

Furthermore, studies on other substituted pyridyl-ethanone derivatives reveal the common occurrence of C-H···O interactions. For instance, in (E)-1-{6-[1-(2,6-dimethylphenylimino)ethyl]pyridin-2-yl}ethanone, intermolecular C-H···O interactions with a graph-set motif of R²₂(10) lead to the formation of inversion dimers. nih.gov These dimers can then be connected into a three-dimensional network through other C-H···O links. nih.gov The interaction between carbonyl groups of adjacent molecules is also a possibility that can influence the packing arrangement. nih.gov

In addition to hydrogen bonding, π-π stacking and edge-to-π interactions involving the phenyl rings are observed in the crystal structures of similar aromatic ketones, contributing to the stability of the crystal lattice. nih.gov The molecular packing in pyridyl-substituted heterocyclic systems can also feature a variety of other weak interactions, including pyrimidyl-N–H···N(pyrimidyl), π(pyrazolyl)···π(pyrimidyl), and halogen···N interactions in halogenated derivatives, leading to the formation of complex two- or three-dimensional arrays. mdpi.com

Table 1: Crystallographic Data for a Structurally Related Compound: 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9338 (2) |

| b (Å) | 13.8005 (8) |

| c (Å) | 10.8728 (6) |

| β (°) | 94.437 (4) |

| Volume (ų) | 588.50 (6) |

| Z | 2 |

Table 2: Hydrogen-Bond Geometry for 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone (Å, °) nih.gov

| D—H···A | D—H | H···A | D···A | D—H···A |

| C3—H3···O1ⁱ | 0.95 | 2.56 | 3.2992 (16) | 135 |

Symmetry code: (i) x, -y+1/2, z-1/2

Absolute Configuration Determination

The compound 1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone possesses a chiral center at the carbon atom of the hydroxyethyl group. Therefore, it exists as a pair of enantiomers. The determination of the absolute configuration of a specific enantiomer is a critical aspect of its structural elucidation, typically achieved through single-crystal X-ray diffraction of a non-centrosymmetric crystal. csic.es

For a chiral molecule that crystallizes in a non-centrosymmetric space group (i.e., a space group lacking inversion centers or mirror planes), X-ray crystallography can be used to determine its absolute configuration. csic.es The most common method involves the analysis of anomalous dispersion effects. iitg.ac.in When heavy atoms are present in the structure, the differences in the intensities of Friedel pairs (reflections hkl and -h-k-l) become more pronounced, facilitating a more reliable assignment. However, even with light-atom structures, modern diffractometers and computational methods often allow for a successful determination.

The Flack parameter is a key value derived from the X-ray diffraction data that is used to ascertain the absolute structure. csic.es A Flack parameter value close to 0 indicates that the determined absolute configuration is correct, while a value near 1 suggests that the inverted structure is the correct one. A value around 0.5 may indicate a racemic twin.

In cases where the parent compound crystallizes as a racemic mixture in a centrosymmetric space group, determination of the absolute configuration requires the formation of a diastereomeric derivative. This can be achieved by reacting the chiral alcohol with a chiral resolving agent to form diastereomers, which can then be separated and crystallized individually. The structure of one of the diastereomers can then be determined by X-ray crystallography, and the absolute configuration of the original compound can be inferred.

An alternative approach involves the use of chiral coordination polymers. For instance, reacting a chiral ligand with a metal ion, such as silver(I), can lead to the formation of chiral coordination polymers whose structures can be determined by X-ray crystallography. canterbury.ac.nz The absolute configuration of the ligand is retained within the polymer structure.

While no specific determination for an enantiomer of 1-(6-(1-hydroxyethyl)pyridin-2-yl)ethanone is documented, the established principles of X-ray crystallography provide a clear pathway for this determination should a suitable single crystal of an enantiomerically pure sample be obtained. iitg.ac.in

Theoretical and Computational Investigations of 1 6 1 Hydroxyethyl Pyridin 2 Yl Ethanone

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are fundamental tools for understanding the molecular structure, reactivity, and spectroscopic properties of chemical compounds. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed insights into the electronic and geometric features of a molecule.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone , the molecular geometry has been experimentally determined through single-crystal X-ray diffraction. nih.govnih.govresearchgate.net

The study reveals that the molecule possesses a twofold symmetry. nih.govresearchgate.net The two pyridine (B92270) rings are in a trans conformation relative to each other, creating an essentially planar bipyridine core. nih.govresearchgate.net The acetyl groups show a slight deviation from this plane, with a reported dihedral angle of 4.63 (4)°. nih.govnih.gov In the crystal structure, the molecules are linked by weak intermolecular C-H···O hydrogen bonds, which form a supramolecular sheet. nih.govnih.govresearchgate.net This planarity and the presence of nitrogen and oxygen atoms make it an effective building block for larger supramolecular structures. nih.govresearchgate.netresearchgate.net

Table 1: Crystallographic Data for 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9338 (2) |

| b (Å) | 13.8005 (8) |

| c (Å) | 10.8728 (6) |

| β (°) | 94.437 (4) |

| Volume (ų) | 588.50 (6) |

| Z | 2 |

Data sourced from Dogan et al. (2011). nih.govresearchgate.net

Electronic Structure Analysis: HOMO-LUMO Gap and Energy Levels

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comsemanticscholar.org

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. irjweb.com For 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone , specific DFT calculations for the HOMO-LUMO gap are not available in the searched literature. However, experimental UV-Vis spectroscopy data provides insight into the electronic transitions. The observed absorption maxima (λ_max) are at 219 nm, 258 nm, and 286 nm in acetonitrile (B52724), which correspond to the energy required for electronic excitations within the molecule. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are electron-poor and prone to nucleophilic attack.

While a specific MEP map for 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone has not been published, a theoretical calculation would likely show negative potential around the electronegative oxygen atoms of the acetyl groups and the nitrogen atoms of the pyridine rings. These regions represent the sites of coordination with metal cations and hydrogen bond acceptors. nih.govresearchgate.net The hydrogen atoms of the methyl and pyridine rings would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It examines the delocalization of electron density between occupied Lewis-type orbitals (donors) and unoccupied non-Lewis-type orbitals (acceptors), which is a key factor in molecular stability. The stabilization energy (E(2)) calculated in NBO analysis quantifies the strength of these donor-acceptor interactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides information about the functional groups and bonding within a molecule. Computational methods, such as DFT, can calculate the vibrational frequencies of a molecule. By comparing the calculated frequencies with experimental IR spectra, a detailed assignment of the vibrational modes can be achieved.

Experimental IR data for 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone has been reported. nih.govresearchgate.net Key vibrational bands can be assigned to specific functional groups. A correlation of these experimental values with theoretically calculated frequencies would provide a more detailed understanding of the molecule's vibrational properties.

Table 2: Experimental IR Vibrational Frequencies for 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3056 | Aromatic C-H stretching |

| 2990 | Aliphatic C-H stretching |

| 1590 | C=O stretching (acetyl group) |

| 1487, 1437 | C=N and C=C stretching (pyridine ring) |

Data sourced from Dogan et al. (2011). nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes, flexibility, and interactions of a molecule in different environments, such as in solution or in a biological system.

There are no published MD simulation studies for 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone or the related compound 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone . Such a study could provide valuable insights into the dynamic behavior of the molecule, including the rotation of the side chains and the flexibility of the bipyridine core, which could be important for its applications in areas like coordination chemistry.

Conformational Flexibility and Solvent Interactions

The three-dimensional structure and conformational flexibility of 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone are crucial determinants of its physical and chemical properties. The presence of rotatable bonds, specifically the C-C bond of the hydroxyethyl (B10761427) group and the C-C bond connecting the acetyl group to the pyridine ring, allows the molecule to adopt various conformations. Computational methods, such as Density Functional Theory (DFT), are instrumental in identifying the most stable conformers and the energy barriers between them.

While direct computational studies on the conformational analysis of 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone are not extensively available in the public domain, studies on structurally related molecules provide significant insights. For instance, DFT calculations on similar pyridine derivatives often reveal a planar or near-planar geometry of the pyridine ring with its substituents to maximize conjugation and stability. researchgate.net The orientation of the hydroxyethyl and acetyl groups relative to the pyridine ring would be influenced by a balance of steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the pyridine ring or the carbonyl oxygen.

The interaction with solvents is another critical aspect that influences the conformational equilibrium. In polar solvents, conformations with a higher dipole moment will be stabilized. For 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone, the presence of hydroxyl and carbonyl groups suggests a significant solvent effect on its conformational preferences and spectroscopic properties. Computational studies on other pyridine derivatives have shown that intermolecular hydrogen bonding with protic solvents can lead to noticeable shifts in spectroscopic signals, which can be predicted and analyzed using Time-Dependent DFT (TD-DFT) calculations. While specific data for the target compound is not available, it is reasonable to infer that similar solvent-solute interactions would play a significant role in its behavior in solution.

Adsorption Behavior and Surface Interactions

The way 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone interacts with surfaces is important for applications such as corrosion inhibition, catalysis, and material science. Computational modeling, particularly DFT and molecular dynamics (MD) simulations, can elucidate the adsorption mechanism at the molecular level.

Although specific computational studies on the adsorption of 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone are not readily found, research on similar pyridine-containing molecules offers valuable parallels. For example, DFT studies on the adsorption of pyridine and its derivatives on metal surfaces like iron have shown that the nitrogen atom and the π-electrons of the pyridine ring play a crucial role in the adsorption process. mdpi.com These molecules can adsorb on the metal surface, forming a protective layer that inhibits corrosion. mdpi.com The presence of oxygen-containing functional groups, such as the hydroxyl and acetyl groups in 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone, would likely enhance its adsorption capabilities through the formation of coordinate bonds between the oxygen lone pairs and the vacant d-orbitals of the metal.

A DFT study on the adsorption of a related compound, 6-amino-3-(1-hydroxyethyl) pyridine-2,4-diol (AHP), on a coronene (B32277) surface provides further insight. researchgate.net This study revealed that the nucleophilic parts of the AHP molecule act as electron donors, interacting with the electron-accepting surface. researchgate.net The calculated adsorption energies indicated a stable complex formation. researchgate.net It can be inferred that 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone would also exhibit significant interaction with various surfaces through its heteroatoms and π-system. MD simulations could further reveal the orientation and dynamics of the molecule on a surface in the presence of a solvent. mdpi.com

| Parameter | AHP on Coronene | AHP on BBP-doped Coronene | AHP on NNP-doped Coronene |

| ΔG (kcal/mol) | -5.07 | -10.51 | -11.22 |

| ΔE (kcal/mol) | -3.66 | -22.13 | -20.94 |

| ΔH (kcal/mol) | -2.75 | -21.44 | -20.08 |

| This table presents the calculated adsorption energies for the related compound 6-amino-3-(1-hydroxyethyl) pyridine-2,4-diol (AHP) on different surfaces, as reported in a DFT study. researchgate.net These values indicate the strength of the interaction between the molecule and the surface. |

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and determine the activation energies, thus elucidating the reaction mechanism at a molecular level.

For the synthesis of 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone, various synthetic routes can be envisaged. A common approach could involve the modification of a pre-existing pyridine scaffold. Each step in such a synthesis proceeds through a transition state, which is the highest energy point on the reaction coordinate. Locating and characterizing these transition states using computational methods like DFT is essential for understanding the kinetics of the reaction. While specific computational studies on the transition state analysis for the synthesis of 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone are not available in the current literature, studies on similar reactions involving pyridine derivatives can provide a framework for such investigations. For instance, the calculation of transition states in the synthesis of other functionalized pyridines has been successfully used to explain regioselectivity and reaction outcomes.

A complete energetic profile of a synthetic pathway maps out the relative energies of reactants, intermediates, transition states, and products. This profile is invaluable for comparing different synthetic routes and optimizing reaction conditions. By calculating the Gibbs free energy of each species along the reaction coordinate, chemists can predict the thermodynamic feasibility and kinetic viability of a proposed synthesis.

Currently, there are no published computational studies detailing the energetic profiles for the synthesis of 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone. However, the principles of computational chemistry suggest that such a study would be highly beneficial. It would involve the geometric optimization and frequency calculation of all stationary points on the potential energy surface for each proposed synthetic step. The resulting energy differences would highlight the rate-determining step and could guide experimental efforts to improve reaction yields and efficiency.

Ligand-Protein/Enzyme Docking Studies (In Silico)

The potential of 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone as a biologically active molecule can be explored through in silico ligand-protein docking studies. This computational technique predicts the preferred binding orientation of a ligand to a protein target and estimates the strength of the interaction.

Molecular docking simulations place the ligand into the binding site of a protein and score the different poses based on a scoring function that approximates the binding free energy. This allows for the identification of the most likely binding mode and the key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

While there are no specific docking studies reported for 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone in the scientific literature, numerous studies have successfully employed this technique to investigate the binding of other pyridine-containing compounds to various protein targets. For example, docking studies of pyridine derivatives have been instrumental in the design of inhibitors for enzymes like kinases and in understanding their mechanism of action. The structural features of 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone, including the pyridine nitrogen as a hydrogen bond acceptor, the hydroxyl group as a hydrogen bond donor and acceptor, and the aromatic ring for potential π-π stacking interactions, suggest that it could effectively bind to the active sites of various enzymes.

Energetic Analysis of Molecular Recognition of 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone Remains an Area for Future Investigation

A thorough review of available scientific literature reveals a notable absence of specific theoretical and computational studies focused on the energetic analysis of molecular recognition for the compound 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone . While computational chemistry is a powerful tool for understanding molecular interactions, and research exists on related pyridine derivatives, dedicated studies detailing the binding energies, interaction forces, and thermodynamic profiles of this particular compound's interactions with biological or chemical partners are not presently available in published research.

Molecular recognition is a fundamental process in chemistry and biology, governing how molecules interact, bind, and influence one another. The energetic analysis of these phenomena provides quantitative insights into the strength and nature of these interactions, which is crucial for applications such as drug design and materials science. Such analyses typically involve sophisticated computational methods to calculate binding free energies and to dissect the contributions of various forces like hydrogen bonds, van der Waals interactions, and electrostatic forces.

While studies on other pyridine-containing molecules, such as pyridin-2-yl urea (B33335) inhibitors and 2-pyridone derivatives, have utilized these computational approaches to explore their molecular recognition profiles, the specific structural features of 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone —namely the combination of the acetyl and hydroxyethyl groups on the pyridine ring—would necessitate a dedicated investigation to produce scientifically accurate and relevant data.

The lack of specific research in this area indicates an opportunity for new scientific inquiry. Future computational studies could provide valuable data on the molecular recognition properties of 1-(6-(1-Hydroxyethyl)pyridin-2-yl)ethanone , elucidating its potential interaction partners and the energetic factors driving these associations.

Structure Activity Relationship Sar Studies of 1 6 1 Hydroxyethyl Pyridin 2 Yl Ethanone Derivatives

Systematic Modification of the Hydroxyl Group